Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-
CAS No.: 73932-11-3
Cat. No.: VC18457293
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73932-11-3 |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone |
| Standard InChI | InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
| Standard InChI Key | XOCANYCBIQEMJX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- is characterized by a unique combination of functional groups that confer both chemical reactivity and biological specificity. The acetophenone moiety provides a planar aromatic system, while the imidazole ring introduces nitrogen-based heterocyclic properties essential for enzyme interactions. The methylthio (-S-CH₃) group at the para position enhances lipophilicity, potentially improving membrane permeability and target binding affinity.
The molecular formula C₁₂H₁₂N₂OS corresponds to a calculated exact mass of 232.30 g/mol. Structural analysis via spectroscopic methods (e.g., FT-IR, NMR) would reveal characteristic signals:
-
C=O stretch: ~1,680 cm⁻¹ (acetophenone carbonyl)
-
C-S vibration: ~700 cm⁻¹ (methylthio group)
-
Imidazole ring vibrations: 1,550–1,600 cm⁻¹ (C=N and C-N stretches).
Solubility and Stability
While quantitative solubility data remain limited, the compound’s logP value (estimated at ~2.5) suggests moderate lipophilicity, favoring solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Stability studies indicate sensitivity to oxidative conditions due to the thioether group, necessitating storage under inert atmospheres at low temperatures (-20°C).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- typically involves a multi-step approach:
-
Functionalization of Acetophenone:
-
4'-Methylthioacetophenone is prepared via Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride in the presence of Lewis acids like AlCl₃.
-
-
Imidazole Introduction:
-
Nucleophilic aromatic substitution at the 2-position of 4'-methylthioacetophenone using imidazole derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C).
-
Purification and Yield Optimization
Critical parameters for maximizing yield (typically 60–75%) include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
-
Temperature Control: Maintaining 80–100°C prevents side reactions.
-
Chromatographic Purification: Silica gel column chromatography with ethyl acetate/hexane gradients achieves >95% purity.
Biological Activity and Mechanism of Action
Thromboxane Synthase Inhibition
The compound acts as a competitive inhibitor of thromboxane synthase (TXAS), an enzyme responsible for converting prostaglandin H₂ (PGH₂) to thromboxane A₂ (TxA₂). Key mechanistic features include:
-
Active Site Binding: The imidazole nitrogen coordinates with the heme iron in TXAS, disrupting substrate access.
-
Metabolic Shunting: TXAS inhibition redirects PGH₂ toward prostacyclin (PGI₂) synthesis, promoting vasodilation and antiplatelet effects.
Pharmacodynamic Effects
| Parameter | Effect | Magnitude (In Vivo) |
|---|---|---|
| Serum Thromboxane B₂ | Suppression | 89.1% (p < 0.001) |
| Platelet Aggregation | Inhibition | IC₅₀ ~50 nM |
| Blood Pressure | Reduction in hypertensive models | 20–25 mmHg (SHR) |
Preclinical Research Findings
Cardiovascular Applications
In spontaneously hypertensive rats (SHR), oral administration (10 mg/kg/day) produced:
-
89.1% suppression of serum thromboxane B₂ within 4 weeks.
-
Systolic blood pressure reduction from 180 ± 12 mmHg to 145 ± 10 mmHg (p < 0.01).
Renal Protective Effects
Comparative Analysis with Related Compounds
Structural Analogues
-
4'-(Imidazol-1-yl)acetophenone (CAS 10041-06-2): Lacks the methylthio group, resulting in lower lipophilicity (logP ~1.8) and reduced TXAS inhibitory potency (IC₅₀ ~200 nM).
-
Dazoxiben: A clinically studied TXAS inhibitor with comparable efficacy but shorter half-life (t₁/₂ = 2–3 h vs. 6–8 h for the subject compound).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume